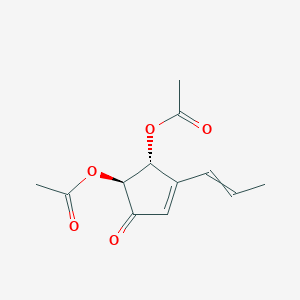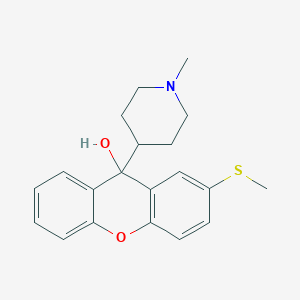
9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a xanthene core substituted with a 1-methylpiperidin-4-yl group and a methylsulfanyl group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the 1-Methylpiperidin-4-YL Group: The final step involves the alkylation of the xanthene core with 1-methylpiperidin-4-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the xanthene core or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the xanthene core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated xanthenes and piperidines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(1-Methylpiperidin-4-YL)-2-(methylsulfanyl)-9H-xanthen-9-OL: Unique due to the presence of both the 1-methylpiperidin-4-yl and methylsulfanyl groups.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are widely used as fluorescent dyes.
Piperidine Derivatives: Compounds such as piperidine and its various substituted forms, which are important in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the xanthene core, along with the specific substituents, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
60086-26-2 |
|---|---|
Formule moléculaire |
C20H23NO2S |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
9-(1-methylpiperidin-4-yl)-2-methylsulfanylxanthen-9-ol |
InChI |
InChI=1S/C20H23NO2S/c1-21-11-9-14(10-12-21)20(22)16-5-3-4-6-18(16)23-19-8-7-15(24-2)13-17(19)20/h3-8,13-14,22H,9-12H2,1-2H3 |
Clé InChI |
DJJMFRAFECOOBU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2(C3=CC=CC=C3OC4=C2C=C(C=C4)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




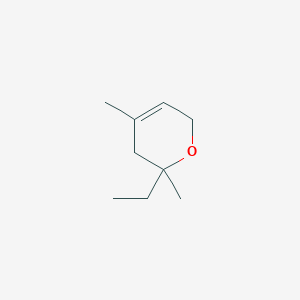
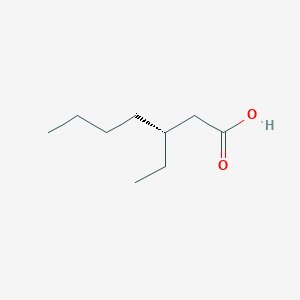
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


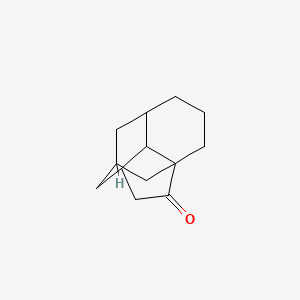
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
